molecular formula C17H17BrN2O2 B5201708 N-[2-bromo-5-(isobutyrylamino)phenyl]benzamide

N-[2-bromo-5-(isobutyrylamino)phenyl]benzamide

Cat. No. B5201708
M. Wt: 361.2 g/mol
InChI Key: YOEKNZHNUFQIAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-bromo-5-(isobutyrylamino)phenyl]benzamide, also known as BIBB 515, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of benzamides and has been found to exhibit various biochemical and physiological effects.

Scientific Research Applications

N-[2-bromo-5-(isobutyrylamino)phenyl]benzamide has been extensively studied for its potential applications in scientific research. It has been found to act as a selective dopamine D3 receptor antagonist, which makes it a valuable tool for studying the role of dopamine in various physiological and pathological processes. This compound has also been shown to inhibit the growth of cancer cells, making it a potential therapeutic agent for cancer treatment.

Mechanism of Action

The mechanism of action of N-[2-bromo-5-(isobutyrylamino)phenyl]benzamide involves its interaction with dopamine D3 receptors. It has been found to bind to these receptors with high affinity, which results in the inhibition of dopamine-mediated signaling pathways. This leads to a reduction in the release of dopamine and a decrease in the activity of dopaminergic neurons.
Biochemical and Physiological Effects
N-[2-bromo-5-(isobutyrylamino)phenyl]benzamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the release of dopamine in the brain, which can lead to a decrease in locomotor activity and a reduction in the reinforcing effects of drugs of abuse. This compound has also been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[2-bromo-5-(isobutyrylamino)phenyl]benzamide in lab experiments is its high selectivity for dopamine D3 receptors. This makes it a valuable tool for studying the role of dopamine in various physiological and pathological processes. However, one of the limitations of using this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the study of N-[2-bromo-5-(isobutyrylamino)phenyl]benzamide. One potential direction is to investigate its potential as a therapeutic agent for the treatment of cancer. Another direction is to further explore its role in dopamine-mediated signaling pathways and its potential as a tool for studying the role of dopamine in various physiological and pathological processes. Additionally, the development of more soluble analogs of this compound could lead to improved experimental protocols for its use in lab experiments.

Synthesis Methods

The synthesis of N-[2-bromo-5-(isobutyrylamino)phenyl]benzamide involves the reaction of 2-bromo-5-nitrobenzoic acid with isobutylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with acetic anhydride to yield the final product. This method has been reported to yield high purity and good yields of the compound.

properties

IUPAC Name

N-[2-bromo-5-(2-methylpropanoylamino)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrN2O2/c1-11(2)16(21)19-13-8-9-14(18)15(10-13)20-17(22)12-6-4-3-5-7-12/h3-11H,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOEKNZHNUFQIAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC(=C(C=C1)Br)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-bromo-5-[(2-methylpropanoyl)amino]phenyl}benzamide

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